molecular formula C18H17N3O2 B4418627 N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide

N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide

Cat. No. B4418627
M. Wt: 307.3 g/mol
InChI Key: LUAKIDJZYCKVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a furan derivative that contains a benzimidazole moiety and a propynyl group, which gives it unique properties that make it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide is not fully understood, but it is believed to involve the modulation of certain cellular pathways and signaling cascades. This compound has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of enzyme and receptor activity. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide in lab experiments is its unique chemical structure, which gives it properties that are different from other compounds. This makes it useful for studying certain cellular pathways and signaling cascades that may not be modulated by other compounds. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide. One direction is the development of new derivatives of this compound with improved activity and selectivity for certain targets. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information for the development of new drugs. Furthermore, the use of this compound in combination with other compounds may also be explored as a potential strategy for enhancing its therapeutic efficacy. Overall, the potential applications of this compound in various scientific research fields make it a promising candidate for further investigation and development.

Scientific Research Applications

N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and viral infections. Furthermore, this compound has also been shown to modulate the activity of certain enzymes and receptors, making it useful in enzymology and receptor pharmacology research.

properties

IUPAC Name

N-[3-(1-prop-2-ynylbenzimidazol-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h1,3-4,6-9,13H,5,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAKIDJZYCKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide
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